molecular formula C20H22N4O3S B11621358 ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11621358
M. Wt: 398.5 g/mol
InChI Key: FNYSIEFJKMCANZ-LFIBNONCSA-N
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Description

ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-(DIMETHYLAMINO)BENZALDEHYDE, 3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE, and 4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its properties may be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the context of its application, whether in medicinal chemistry, biology, or material science.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H22N4O3S/c1-6-27-19(26)17-13(3)21-20(28-17)24-18(25)16(12(2)22-24)11-14-7-9-15(10-8-14)23(4)5/h7-11H,6H2,1-5H3/b16-11+

InChI Key

FNYSIEFJKMCANZ-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=N2)C)C

Origin of Product

United States

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